molecular formula C18H22N2O4 B3123777 N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine CAS No. 312619-46-8

N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine

Cat. No.: B3123777
CAS No.: 312619-46-8
M. Wt: 330.4 g/mol
InChI Key: FUNJWWBPGJDLMT-HNNXBMFYSA-N
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Description

N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(tert-Butoxycarbonyl)-3-(4-(1-pyrrolyl)phenyl)-L-alanine, a compound with the molecular formula C18H22N2O4C_{18}H_{22}N_{2}O_{4}, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. Its structure can be represented as follows:

  • Molecular Formula : C18H22N2O4C_{18}H_{22}N_{2}O_{4}
  • CAS Number : 40418391
  • Molecular Weight : 342.38 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of amino acids, such as this compound, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cell proliferation in various cancer cell lines. In particular, a related compound demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity and a favorable therapeutic window compared to non-cancerous cells .

The biological activity of this compound is believed to involve multiple mechanisms:

  • EGFR Inhibition : Some studies suggest that similar compounds inhibit epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer cell signaling pathways.
  • Matrix Metalloproteinase Inhibition : The compound may also exhibit off-target effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .

Table 1: Summary of Biological Activities

Activity TypeResultReference
Anticancer ActivityIC50 = 0.126 μM against MDA-MB-231
EGFR InhibitionSignificant reduction in phosphorylation
MMP InhibitionActive against MMP-2 and MMP-9

Case Study: Anticancer Efficacy

In a notable study involving animal models, treatment with a derivative of this compound resulted in significant inhibition of lung metastasis in TNBC. The study involved injecting mice with MDA-MB-231 cells followed by administration of the compound over 30 days. Results indicated a marked reduction in metastatic nodules compared to control groups, suggesting its potential as a therapeutic agent in managing aggressive breast cancer .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of similar compounds has shown favorable characteristics such as sufficient oral bioavailability and low acute toxicity levels. For instance, one study reported a clearance rate of 82.7 mL/h/kg after intravenous administration with no observed toxicity at doses up to 2000 mg/kg in mice .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJWWBPGJDLMT-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654051
Record name N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312619-46-8
Record name N-(tert-Butoxycarbonyl)-4-(1H-pyrrol-1-yl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.